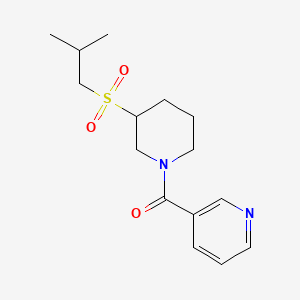

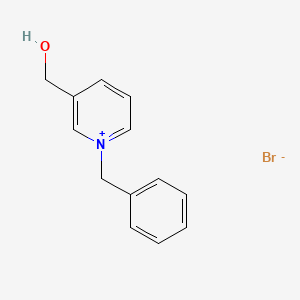

![molecular formula C22H20N2O3S B2843532 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 1005301-65-4](/img/structure/B2843532.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” is a compound that is likely to be a derivative of benzamide. Benzamides are a significant class of amide compounds that have been widely used in various industries such as pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

The synthesis of benzamide derivatives is often performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature . The reaction is performed through direct condensation of benzoic acids and amines .Applications De Recherche Scientifique

Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines

An efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position using sodium sulfinates as sulfide sources has been developed. This reaction is environmentally friendly, generating benign byproducts and offering a less odorous, more sustainable alternative to traditional methods. N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives were successfully synthesized in moderate to high yields, indicating the potential for diverse applications in chemical synthesis (Xia et al., 2016).

Antimicrobial and Antitubercular Activity

A series of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives were synthesized and evaluated for their antimicrobial properties. The chemical structures of these compounds were confirmed through spectral data, and they displayed significant activity against Gram-positive bacteria, showcasing their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Synthesis and Characterization of Sulfonamide Derivatives

N-(Quinolin-8-yl) benzenesulfonamide derivatives were synthesized, and their fragmentation pathways were studied through electrospray ionization mass spectroscopy. These derivatives provide a method for analyzing and confirming the structures of such compounds, contributing to the understanding of their chemical properties and potential applications in various scientific fields (Chen Bin, 2015).

Design and Synthesis of Novel Anti-Influenza Agents

4-[(Quinolin-4-yl)amino]benzamide derivatives were designed and synthesized as novel anti-influenza agents. Through comprehensive assays, these compounds demonstrated significant anti-influenza virus activity, highlighting their potential in the development of new therapeutic agents against various strains of the influenza virus (Zhang et al., 2022).

Inhibition of Carbonic Anhydrase Isoform IX

Quinoline-based benzenesulfonamides were developed as selective inhibitors of the cancer-associated carbonic anhydrase isoform IX. These compounds showed potent inhibitory activity, suggesting their applicability in cancer research and potential therapeutic interventions (Shaldam et al., 2021).

Safety and Hazards

Orientations Futures

Benzamides are used widely in various industries and as an intermediate product in the synthesis of therapeutic agents . The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table has identified that amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry . Therefore, the future directions for “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” and similar compounds could be in the development of more efficient and green synthesis methods.

Propriétés

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c25-22(18-8-3-1-4-9-18)23-19-14-13-17-10-7-15-24(21(17)16-19)28(26,27)20-11-5-2-6-12-20/h1-6,8-9,11-14,16H,7,10,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCGXIFEQGLXHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843452.png)

![5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid](/img/structure/B2843460.png)

![4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid](/img/structure/B2843461.png)

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride](/img/structure/B2843464.png)

![1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2843465.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2843466.png)

![1-(4-Ethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2843468.png)

![N-phenethyl-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2843471.png)